3-Fluor-4-methoxy-N-(3-Methyl-1-(2H-1,2,3-Triazol-2-yl)butan-2-yl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

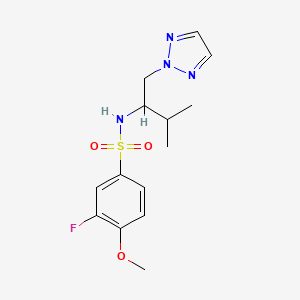

3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19FN4O3S and its molecular weight is 342.39. The purity is usually 95%.

BenchChem offers high-quality 3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kinasehemmung

- BLU-667, ein Derivat dieser Verbindung, zeigt eine bemerkenswerte Selektivität gegenüber der RET-Kinase. In einer Kinase-Bibliothek mit 371 Kinasen wies BLU-667 eine mindestens 100-fach höhere Selektivität für RET gegenüber 96 % der getesteten Kinasen auf . Diese Spezifität macht es zu einem vielversprechenden Kandidaten für gezielte Krebstherapien.

Antitumoraktivität

- In Krebszelllinien, die RET-Mutationen tragen, hemmt BLU-667 spezifisch die RET-Signalgebung und unterdrückt effektiv die Zellproliferation. In präklinischen Studien zeigte es Wirksamkeit gegen nicht-kleinzelliges Lungenkarzinom (NSCLC) und Schilddrüsenkrebs-Xenografte, die durch verschiedene RET-Mutationen und Fusionen angetrieben werden .

Antimicrobial Potential

- Imidazol-haltige Verbindungen, einschließlich Derivaten dieses Moleküls, haben eine gute antimikrobielle Aktivität gezeigt. Beispielsweise zeigten die Verbindungen 1a und 1b ein vielversprechendes Potenzial bei der Hemmung des mikrobiellen Wachstums .

Indol-Derivate

- Obwohl nicht direkt mit dieser Verbindung verwandt, sind Indol-Derivate aufgrund ihrer vielfältigen biologischen und klinischen Anwendungen von großem Interesse. Zum Beispiel spielt Indol-3-essigsäure, ein Pflanzenhormon, das aus dem Abbau von Tryptophan gebildet wird, eine entscheidende Rolle für das Pflanzenwachstum und die Pflanzenentwicklung .

Biologische Aktivität

3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of 3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide involves several steps, including the formation of the triazole ring and subsequent modifications to introduce the sulfonamide group. The use of click chemistry has been particularly effective in synthesizing triazole derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various triazole derivatives, including those similar to 3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide. For instance, compounds containing the triazole moiety have shown significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and 143B (osteosarcoma).

A study reported that certain synthesized compounds exhibited IC50 values in the range of 0.97 to 4.96 µM across multiple cancer cell lines, indicating potent anticancer activity. Specifically, derivatives with fluorinated aryl groups demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts .

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. The presence of the triazole ring is thought to enhance interaction with biological targets such as enzymes involved in DNA synthesis and repair.

Case Study 1: Synthesis and Evaluation

In one study, a series of triazole derivatives were synthesized and evaluated for their biological activity. Among them, a compound structurally related to 3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide exhibited promising results with an IC50 value of approximately 2.58 µM against HeLa cells .

Case Study 2: Structure–Activity Relationship (SAR)

Another research effort focused on understanding the structure–activity relationship (SAR) of triazole-containing compounds. It was found that modifications at specific positions on the triazole ring significantly influenced anticancer activity. Compounds with electron-withdrawing groups like fluorine showed improved potency due to increased lipophilicity and better binding affinity to target proteins .

Data Table: Biological Activity Summary

| Compound Structure | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative A | HeLa | 2.58 | Apoptosis Induction |

| Triazole Derivative B | MCF-7 | 4.96 | Cell Proliferation Inhibition |

| Triazole Derivative C | 143B | 0.97 | DNA Synthesis Inhibition |

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O3S/c1-10(2)13(9-19-16-6-7-17-19)18-23(20,21)11-4-5-14(22-3)12(15)8-11/h4-8,10,13,18H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNFSUCDOVZKTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.